Triisobutylamine

Thermophysical Property Process Engineering Vaporization Enthalpy

Replacing a tertiary amine with a less hindered analog often triggers unwanted nucleophilic side reactions, compromising yield and stereoselectivity in enolate or base-mediated steps. Triisobutylamine (TIBA) solves this through its three bulky isobutyl groups that suppress nucleophilicity while preserving strong basicity (pKa 10.42). - Delivers non-nucleophilic deprotonation for enantioselective catalysis, eliminating alkylation byproducts. - Designated reagent for second-generation MALDI ionic liquid matrices-extends mass detection range and improves S/N ratios vs. solid matrices. - Enables selective cis-fatty acid permeation control through PDCPD membranes. Standard pack sizes: 25 mL, 100 mL, 500 mL; bulk custom synthesis available. ≥98% purity, dispatched from stock with full quality documentation.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 1116-40-1
Cat. No. B074697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisobutylamine
CAS1116-40-1
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)CC(C)C
InChIInChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
InChIKeyIIFFFBSAXDNJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Triisobutylamine: Sterically Hindered Tertiary Amine for Controlled Basicity


Triisobutylamine (TIBA) is a branched aliphatic tertiary amine (C₁₂H₂₇N) characterized by its three bulky isobutyl groups, which confer pronounced steric hindrance around the nitrogen center . This structural feature classifies TIBA as a hindered amine, a property that critically influences its basicity (pKa = 10.42 at 25°C ), nucleophilicity, and interaction with other chemical species. Its physical properties, including a density of 0.766 g/mL at 25°C, a boiling point of 192-193 °C at 770 mmHg, and a flash point of 57°C (closed cup), are well-documented and form the basis for its handling and application in demanding synthetic and analytical environments .

Steric hindrance supports non-nucleophilic base for selective deprotonation and enolate chemistry
Branched isobutyl groups reduce nucleophilic side reactions in enantioselective catalysis
Documented use in advanced analytical matrices (MALDI ILMs) and membrane-based separations

Triisobutylamine: Steric Hindrance and Basicity Prevent Side Reactions


The assumption that tertiary amines are interchangeable is invalid for applications requiring high selectivity or controlled reactivity. Triisobutylamine's branched isobutyl groups create a uniquely hindered environment, starkly contrasting with less bulky analogs like triethylamine (TEA) or tributylamine [1]. This steric bulk directly dictates the molecule's performance in two key ways: first, it reduces its nucleophilicity compared to its basicity, making it a 'non-nucleophilic base' that can deprotonate substrates without participating in undesired alkylation or addition reactions . Second, the higher pKa of TIBA relative to TEA (10.42 vs. ~10.75) combined with this steric demand influences reaction kinetics and selectivity, as seen in enantioselective catalysis [2]. Replacing TIBA with a smaller amine can lead to a cascade of side reactions, poor yields, or complete loss of stereoselectivity, underscoring that its structural identity is a non-negotiable parameter in specialized processes.

Steric demand mismatch
Linear amines (e.g., triethylamine) present lower steric bulk, increasing nucleophilic attack and side-product formation.
Basicity and selectivity shift
pKa difference (TIBA higher) combined with altered steric profile may change enolate geometry and reaction selectivity.
Volatility and handling divergence
Higher vapor pressure compared to linear analogs requires adjusted containment strategies and process design.

Triisobutylamine vs. Analogs: Volatility, Basicity, and Catalytic Selectivity


Volatility: Vaporization Enthalpy and Vapor Pressure vs. Linear Analogs

Triisobutylamine exhibits a significantly lower vaporization enthalpy (ΔHvap) and higher vapor pressure than its linear counterpart, tri-n-butylamine. This is attributed to the reduced intermolecular forces in the liquid phase caused by the steric hindrance of the branched isobutyl groups, which disrupt efficient molecular packing [1].

Volatility Profile
Head-to-head
ΔHvap: 52.3 vs 58.0 kJ/mol
Vapor Pressure: 113 vs 28 Pa
Branching lowers vaporization enthalpy and raises vapor pressure relative to linear analog
Data from correlation GC at 298.15 K; tri-n-butylamine comparator
Thermophysical Property Process Engineering Vaporization Enthalpy

Basicity and Steric Hindrance vs. Triethylamine

Triisobutylamine (TIBA) is a stronger base than triethylamine (TEA), with a reported pKa of 10.42 compared to TEA's ~10.75 . While the difference in pKa is modest, the significantly greater steric demand of TIBA's three isobutyl groups is the dominant factor in reaction outcomes. This combination leads to faster kinetics in deprotonations where steric bulk is beneficial, as discussed in the context of Evans aldol reactions [1].

Basicity & Sterics
Class-level
pKa: 10.42 (TIBA) vs ~10.75 (TEA)
Steric demand: High vs Low
Higher steric bulk dominates reactivity despite modest pKa difference
pKa in water; steric demand inferred from structure and reactivity comparisons
Physical Organic Chemistry Reaction Mechanism Base Selection

Rate Acceleration in Atropo-Enantioselective Catalysis

In the silver-catalyzed atropo-enantioselective ring-opening of biaryl lactones, the addition of triisobutylamine (TIBA) as an additive was critical for achieving a dramatic rate acceleration [1]. While the study did not directly compare TIBA to other amines in the same assay, the observed 'dramatic' effect is a key performance indicator that justifies its specific use in this highly specialized transformation.

Catalytic Performance
Supporting evidence
Reported dramatic rate acceleration in Ag-catalyzed atropo-enantioselective ring-opening of biaryl lactones
May support specialized asymmetric transformations where steric bulk is essential
Qualitative observation; quantitative rate data not available in abstract
Asymmetric Catalysis Chiral Synthesis Base Additive

Ionic Liquid Matrices for MALDI-MS

Triisobutylamine is specifically cited as being 'suitable to develop second generation ionic liquid matrices for MALDI-MS of peptides, proteins and carbohydrates' . These ILMs offer a wide mass detection range (<1000 Da to >270,000 Da) for proteins and peptides with greater signal-to-noise (S/N) ratios than solid matrices [1].

MALDI Matrix Additive
Supporting evidence
Enables wide mass range (270,000 Da) and improved S/N ratios in second-generation ionic liquid matrices
Supports advanced proteomics, glycomics, and polymer MALDI workflows
TIBA as ILM component; exact performance metrics not provided for TIBA alone
Mass Spectrometry Analytical Chemistry Proteomics

Separation of Fatty Acid Isomers via Membrane Permeation

A study on nanoporous polydicyclopentadiene (PDCPD) membranes demonstrated that the addition of triisobutylamine to a mixture of fatty acids enabled a separation based on configuration. Specifically, the salts of cis-fatty acids (oleic, petroselinic, etc.) exhibited slower permeation through the membrane compared to salts of saturated (stearic) and trans-fatty (elaidic) acids [1].

Membrane Separation
Supporting evidence
TIBA-fatty acid salts: cis-isomers permeate slower than saturated/trans isomers through PDCPD membrane
Enables cis/trans fatty acid isomer separation based on salt configuration
Qualitative permeation rate difference reported
Membrane Technology Separation Science Fatty Acid Analysis

Triisobutylamine: Verified Applications Over Alternatives


Asymmetric Catalysis with Non-Nucleophilic Base

Triisobutylamine should be prioritized for reactions where a strong, sterically hindered base is needed to promote deprotonation or enolization without interfering via nucleophilic attack. As demonstrated by its role in accelerating atropo-enantioselective ring-opening reactions, TIBA's unique steric profile can be critical for achieving high yields and stereoselectivity [1]. This contrasts with smaller amines like triethylamine, which may lead to unwanted side products.

MALDI-MS Sensitivity and Mass Range Enhancement

For researchers developing or optimizing Matrix-Assisted Laser Desorption/Ionization (MALDI) protocols for proteomics, glycomics, or polymer analysis, Triisobutylamine is a designated reagent for preparing second-generation ionic liquid matrices (ILMs). The use of TIBA-based ILMs has been linked to a significantly expanded mass detection range and improved signal-to-noise ratios compared to traditional solid matrices, directly improving data quality .

Isomeric Fatty Acid Separation via Membrane Transport

In analytical or small-scale preparative workflows involving fatty acid mixtures, Triisobutylamine can be employed as an additive to enable the separation of cis-isomers from saturated and trans-isomers using nanoporous polydicyclopentadiene (PDCPD) membranes. This specific interaction, which slows the permeation of cis-fatty acid salts, provides a validated method for selective purification that simpler amines are not documented to perform [2].

Application
Selection Property
Validation Focus
Asymmetric Catalysis
Non-nucleophilic base with controlled steric profile
Enantioselectivity and reaction yield in catalytic transformations
MALDI-MS Analysis
Ionic liquid matrix compatibility
Mass detection range and signal-to-noise ratio improvement
Isomeric Fatty Acid Separation
Amine-salt formation enabling selective membrane transport
cis/trans isomer permeation selectivity using PDCPD membranes

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